6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one
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Overview
Description
6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a flavonoid derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, as well as induce apoptosis in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one have been extensively studied. It has been shown to reduce inflammation, scavenge free radicals, inhibit cancer cell growth, and regulate glucose metabolism.
Advantages And Limitations For Lab Experiments
The advantages of using 6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one in lab experiments include its wide range of potential therapeutic applications and its ability to modulate various signaling pathways. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one include investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, research should focus on developing more efficient synthesis methods and improving the bioavailability of the compound.
Synthesis Methods
The synthesis of 6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one involves several steps, including the condensation of 7-methoxy-4-hydroxycoumarin with 2,6-dimethylphenol, followed by the addition of 3,6-dimethylcyclohex-2-en-1-one and 1,2-dihydroxyethyl group.
Scientific Research Applications
The potential therapeutic applications of 6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one have been extensively studied in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.
properties
CAS RN |
18458-68-9 |
---|---|
Product Name |
6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one |
Molecular Formula |
C30H30O8 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
6-[6-[1,2-dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C30H30O8/c1-16-9-10-30(2,21(11-16)19-12-17-5-7-26(31)37-22(17)14-24(19)35-3)29(34)28(33)20-13-18-6-8-27(32)38-23(18)15-25(20)36-4/h5-8,11-15,21,28-29,33-34H,9-10H2,1-4H3 |
InChI Key |
JLHSGKTUNURNDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)(C)C(C(C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
Canonical SMILES |
CC1=CC(C(CC1)(C)C(C(C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
synonyms |
6,6'-[(1,2-Dihydroxyethylene)(1,4-dimethyl-3-cyclohexen-1,2-ylene)]bis(7-methoxycoumarin) |
Origin of Product |
United States |
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